

# Comparative study of DM21 and other machine-learned functionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Analysis of the Machine-Learned Functional DM21

A detailed guide for researchers, scientists, and drug development professionals on the performance and application of the **DM21** functional in comparison to other established alternatives in density functional theory (DFT).

The advent of machine learning has introduced a new paradigm in the development of exchange-correlation (XC) functionals for DFT, promising to overcome some of the persistent limitations of human-designed approximations. The DeepMind 21 (**DM21**) functional, developed by Google's DeepMind, is a notable example of this new generation of machine-learned functionals.<sup>[1][2]</sup> It has demonstrated significant improvements in accuracy for a range of chemical systems, particularly in addressing the challenges of strong correlation and delocalization error that plague many conventional functionals.<sup>[1][3]</sup> This guide provides a comparative study of **DM21** against other widely used functionals, supported by experimental data and detailed methodologies.

## Performance evaluation:

The **DM21** functional has been benchmarked against several established functionals across various chemical datasets. The following tables summarize its performance in terms of energy calculation accuracy and geometry optimization.

Table 1: Mean Absolute Error (MAE) in Energy Calculations (kcal/mol)

Benchmark	DM21	SCAN	PBE0	B3LYP	DSD-PBEP86:D3 BJ (Double Hybrid)
GMTKN55	1.5[1]	3.6[1]	Approaches DM21 performance[2][3]		
BBB	Lower than SCAN and best performing hybrids[3]				
QM9	Lower than SCAN and best performing hybrids[3]				
TMC (Transition Metal Chemistry) - Converged	2.6	3.0			

Note: The GMTKN55 benchmark is a comprehensive test for general main group thermochemistry, kinetics, and non-covalent interactions.[3] The BBB benchmark focuses on bond-breaking energies.[3] QM9 is a dataset of small organic molecules.[3] TMC data reflects performance for transition metal chemistry where calculations converged.[4]

Table 2: Performance in Geometry Optimization

Metric	DM21	SCAN	PBE0
MAE in bond lengths (pm)	Competitive, generally below 2 pm[1]	Competitive, generally below 2 pm[1]	Competitive, generally below 2 pm[1]
Overall Quality	Remains at nearly the same level as PBE0 and SCAN[1]		

## Key Strengths and Limitations of DM21:

### Strengths:

- High accuracy for energies: **DM21** significantly outperforms traditional functionals like SCAN in energy calculations for main-group molecules and atoms.[1] It successfully addresses issues related to strong correlation and artificial charge delocalization.[1]
- Reduced delocalization error: The functional was specifically trained on fractional charge and spin systems, which allows it to correctly capture the piecewise linear behavior of energy as the number of electrons varies.[3][5]
- Competitive with expensive methods: The accuracy of **DM21** for some benchmarks approaches that of more computationally expensive double-hybrid functionals.[2]

### Limitations:

- Geometry optimization: Despite its high accuracy in energy calculations, the quality of equilibrium geometry prediction with **DM21** is comparable to that of analytical functionals like PBE0 and SCAN.[1]
- Computational cost and convergence: **DM21** is significantly slower than analytical functionals.[3] It also faces challenges with self-consistent field (SCF) convergence, particularly for transition metal chemistry.[4][6][7][8] The number of SCF iterations required for convergence can be substantially higher than for functionals like SCAN.[1]
- Extrapolation to new chemistry: As a machine-learned model, its performance on chemical systems significantly different from its training data can be unreliable. It has shown limitations

in extrapolating to transition metal chemistry.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Lack of analytical gradients: The neural network-based nature of **DM21** often means that analytical gradients of the energy with respect to atomic coordinates are not available. This necessitates the use of numerical gradients for geometry optimization, which can be computationally intensive and susceptible to numerical noise.[\[1\]](#)[\[9\]](#)

## Experimental Protocols

The evaluation of **DM21** and other functionals typically involves a series of computational experiments using quantum chemistry software packages. The following outlines a general methodology for such comparisons.

**Software:** The **DM21** functional has been implemented and tested using the PySCF (Python-based Simulations of Chemistry Framework).[\[1\]](#)[\[9\]](#) Other functionals like SCAN and PBE0 are widely available in most quantum chemistry packages.

**Geometry Optimization:** The process of finding the minimum energy structure of a molecule is iterative.

- **Initial Structure:** Start with an initial guess for the molecular geometry.
- **SCF Calculation:** For the given geometry, solve the Kohn-Sham equations to obtain the electron density and total energy. For **DM21**, the orbitals from a B3LYP SCF calculation are often used as an initial guess.[\[4\]](#)
- **Force Calculation:** Calculate the forces on each atom. For **DM21**, this is typically done using numerical differentiation (finite differences) due to the absence of analytical gradients.[\[1\]](#)[\[9\]](#)
- **Geometry Update:** Use an optimization algorithm to update the atomic positions to minimize the energy based on the calculated forces.
- **Convergence Check:** Repeat steps 2-4 until the changes in energy, forces, and geometry between iterations are below a defined threshold.[\[1\]](#)

**Energy Calculation:** For a given molecular geometry, a single-point energy calculation is performed by solving the Kohn-Sham equations self-consistently. The accuracy is then

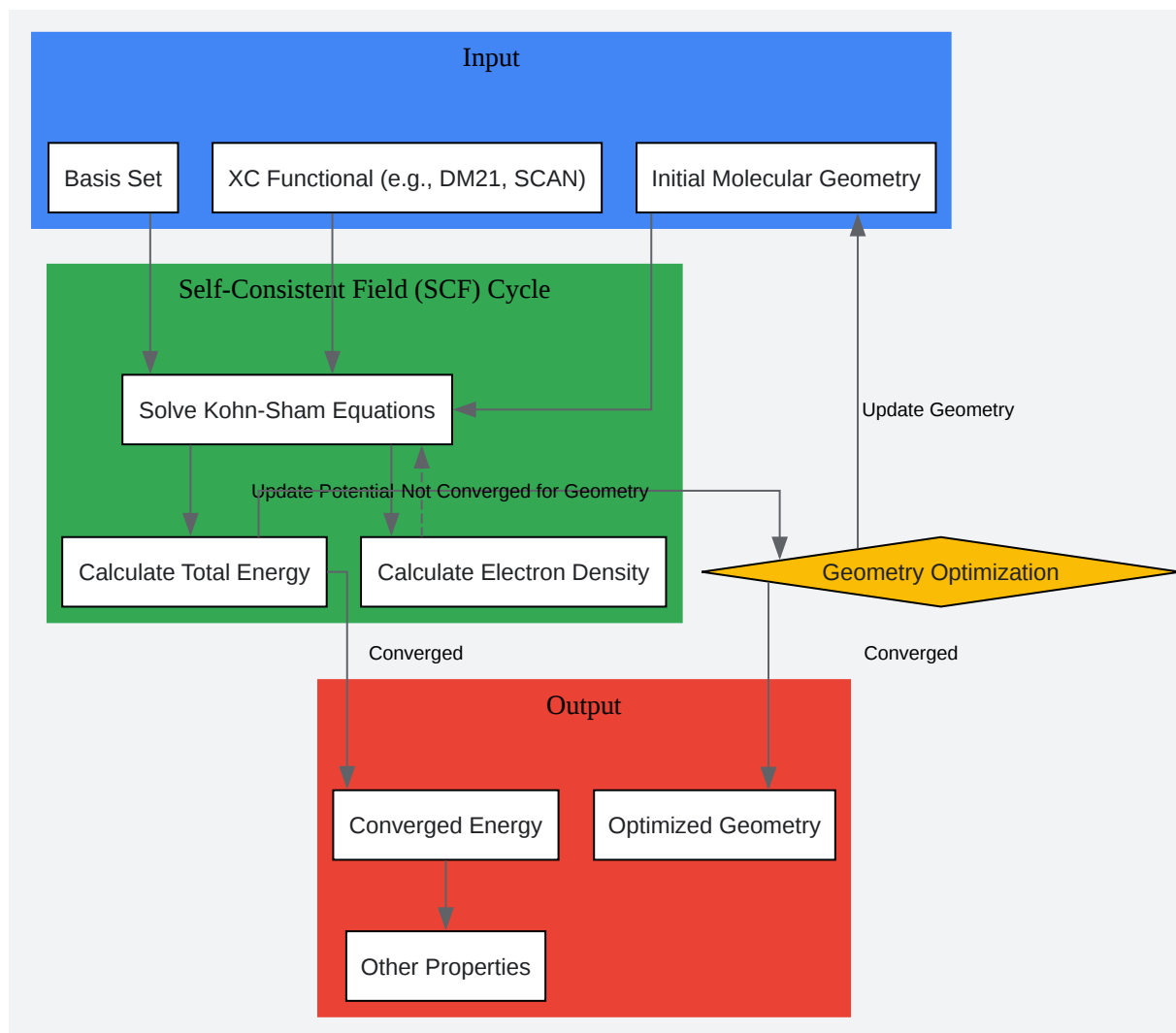
assessed by comparing the calculated energy to a high-level reference value, often from methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).<sup>[9]</sup>

**Basis Sets:** The choice of basis set is crucial for the accuracy of the calculations. A common choice for benchmarking studies is to use Pople-style basis sets (e.g., 6-31G) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).

**Convergence Criteria:** Strict convergence thresholds are necessary for reliable results. For example, in B3LYP calculations, the convergence threshold for the SCF energy might be set to  $10^{-8}$ , while for **DM21**, a slightly looser threshold of  $10^{-6}$  may be used.<sup>[4]</sup>

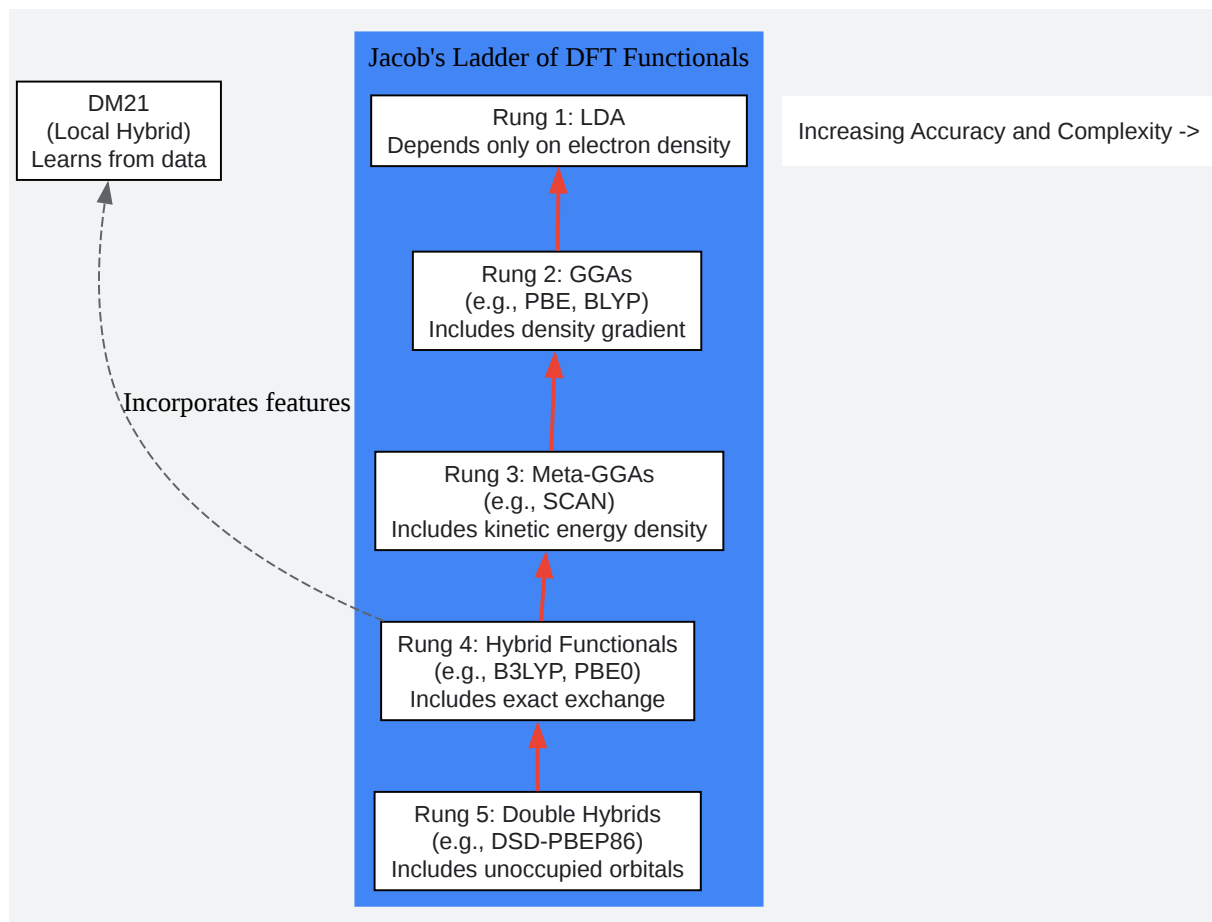
## Visualizing DFT Concepts

To better understand the context of these functionals, the following diagrams illustrate the general workflow of a DFT calculation and the hierarchical classification of DFT functionals.



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Caption: Workflow of a DFT calculation for geometry optimization.



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Caption: Jacob's Ladder of DFT functionals and the position of **DM21**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)